ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of esters It features a benzoate ester linked to an isoxazole moiety, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Coupling with Benzoic Acid Derivative: The isoxazole derivative is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products
Scientific Research Applications
Ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can be compared with other similar compounds:
Ethyl Benzoate: Unlike this compound, ethyl benzoate lacks the isoxazole moiety and thus has different chemical properties and applications.
Mthis compound: This compound is similar but has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Phenyl Benzoate: This compound has a phenyl group instead of the isoxazole moiety, leading to different biological activities and applications.
This compound stands out due to its unique combination of an isoxazole ring and a benzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-13-14(10(3)22-18-13)15(19)17-12-8-6-11(7-9-12)16(20)21-5-2/h6-9H,4-5H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJFYYMHQAIMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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